13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide
Description
This compound is a highly complex polycyclic system characterized by a λ⁵-phosphorus center, which adopts a trigonal bipyramidal geometry due to the oxide group at position 13. Key structural features include:
- Bulky substituents: The 10 and 16 positions are substituted with 2,4,6-triisopropylphenyl groups, which introduce significant steric hindrance.
- Electron-withdrawing groups: Nitro (-NO₂) groups at positions 6 and 20 enhance electrophilic reactivity.
Crystallographic analysis of similar polycyclic systems (e.g., ) suggests that steric effects from bulky substituents influence molecular packing and intermolecular interactions, such as C—H···O hydrogen bonds . The use of SHELX software () is critical for refining such complex crystal structures, particularly for resolving bond angles and torsional strain in the pentacyclic framework .
Properties
IUPAC Name |
13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H55N2O8P/c1-25(2)31-19-39(27(5)6)45(40(20-31)28(7)8)43-23-33-17-35(51(53)54)13-15-37(33)47-48-38-16-14-36(52(55)56)18-34(38)24-44(50(48)60-61(57,58)59-49(43)47)46-41(29(9)10)21-32(26(3)4)22-42(46)30(11)12/h13-30H,1-12H3,(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNZSKDTWNWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4C=CC(=CC4=C2)[N+](=O)[O-])C5=C6C=CC(=CC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)[N+](=O)[O-])C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H55N2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic structure, the introduction of nitro groups, and the addition of hydroxyl and phosphapentacyclo functionalities. Each step would require specific reagents and conditions, such as:
Formation of the Pentacyclic Structure: This might involve cyclization reactions using catalysts like palladium or platinum.
Introduction of Nitro Groups: Nitration reactions using nitric acid and sulfuric acid.
Addition of Hydroxyl Groups: Hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Phosphapentacyclo Functionalities: Phosphorylation reactions using phosphorus oxychloride or related reagents.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The use of automated synthesis platforms could also be beneficial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Electrophilic Substitution Reagents: Chlorine gas, sulfuric acid.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine-containing derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Potential use in materials science for developing new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example, the nitro groups might participate in redox reactions, while the hydroxyl and phosphapentacyclo functionalities could interact with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Triisopropylphenyl vs. Phenyl Groups
A direct analog, 13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa-...-13-oxide (CAS 695162-86-8, ), replaces the triisopropylphenyl groups with simpler phenyl substituents. Key differences include:
The triisopropylphenyl groups in the target compound reduce solubility in aqueous media but enhance stability against oxidative or hydrolytic degradation, making it more suitable for applications requiring prolonged shelf life.
Functional Group Variations: Nitro vs. Non-Nitro Derivatives
Nitro groups at positions 6 and 20 distinguish this compound from analogs lacking these substituents. For example, the 14-Methoxy-2,16-dioxapentacyclo-3(8),10,12,14-tetraene-7,20-dione () features methoxy and ketone groups instead.
Phosphorus Coordination and Heteroatom Arrangement
The λ⁵-phosphorus center in the target compound contrasts with λ³-phosphorus systems (e.g., phosphines). Compared to simpler phosphine oxides, the pentacyclic framework imposes rigid geometry, limiting conformational flexibility.
Biological Activity
The compound 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and toxicology.
Chemical Structure and Properties
The compound features a unique pentacyclic structure with multiple functional groups including hydroxyl and nitro groups that may contribute to its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C50H65N2O4P |
| Molecular Weight | 795.03 g/mol |
| IUPAC Name | 13-hydroxy-6,20-dinitro... |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activities of this compound can be categorized into several areas based on existing research:
Antioxidant Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals.
Anti-inflammatory Effects
Research indicates that related compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways. This inhibition leads to reduced synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Cytotoxicity
Studies have shown that certain nitro-substituted compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) leading to apoptosis.
Study 1: Antioxidant Potential
A study conducted on a structurally similar compound demonstrated an IC50 value of 25 µM for DPPH radical scavenging activity. This suggests that the target compound may possess comparable antioxidant capabilities.
Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that a related compound inhibited COX-2 activity with an IC50 of 0.5 µM. Given the structural similarities, it is plausible that the compound may exhibit a similar mechanism of action.
Research Findings
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects on MCF-7 breast cancer cells showing a significant decrease in cell viability at concentrations above 50 µM.
-
Mechanistic Studies :
- Investigations into the signaling pathways indicated that the compound may modulate NF-kB signaling leading to decreased expression of inflammatory cytokines.
-
Pharmacokinetics :
- Preliminary pharmacokinetic data suggest moderate absorption with potential hepatic metabolism; however, further studies are necessary to elucidate these parameters fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
